molecular formula C20H23N5O3S B2507848 Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 872995-36-3

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2507848
CAS No.: 872995-36-3
M. Wt: 413.5
InChI Key: IMTKJVXJJLVYHV-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. This structure is modified with a 4-methylbenzamidoethyl group at position 3 and a thioether-linked propanoate ester at position 4. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-4-28-20(27)14(3)29-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)15-7-5-13(2)6-8-15/h5-10,14H,4,11-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTKJVXJJLVYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazolo-pyridazine moiety and a benzamide group. The IUPAC name indicates the presence of an ethyl ester and a thioether linkage. Understanding its chemical structure is crucial for elucidating its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been evaluated as RET kinase inhibitors in cancer therapy. In vitro assays demonstrated moderate to high potency against various cancer cell lines, suggesting that the compound may possess similar inhibitory effects on tumor growth and proliferation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been suggested that the thioether linkage may enhance binding affinity to specific enzymes involved in drug metabolism. For example, studies on related compounds revealed their ability to inhibit cytochrome P450 enzymes (CYPs), particularly CYP3A4, which is essential for drug metabolism . Such inhibition could lead to significant drug-drug interactions when co-administered with other medications.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.
  • Modulation of Enzyme Activity : By interacting with cytochrome P450 enzymes, it may alter the metabolic pathways of other drugs.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of related benzamide derivatives, researchers found that certain compounds significantly inhibited cell proliferation in RET-driven cancers. The findings indicated that modifications in the benzamide structure could enhance efficacy against specific cancer types .

Study 2: Enzyme Interaction

Another research effort focused on the interaction between similar compounds and CYP450 enzymes. The study demonstrated that certain derivatives exhibited strong inhibition of CYP3A4 with an IC50 value below 10 µM, indicating a high likelihood of significant drug interactions when co-administered with other CYP substrates .

Data Table: Summary of Biological Activities

Activity Assay Type IC50/EC50 Value Reference
Anticancer ActivityCell Proliferation AssayModerate to High
CYP3A4 InhibitionEnzyme Assay<10 µM

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Reference
Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate [1,2,4]Triazolo[4,3-b]pyridazine 4-Methylbenzamidoethyl (position 3); thio-linked ethyl propanoate (position 6) Inferred: Kinase/enzyme modulation N/A
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole [1,2,4]Triazolo[3,4-b]thiadiazole 4-Isobutylphenyl group Antimicrobial, antifungal
Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate [1,2,4]Triazolo[4,3-b]pyridazine 3,4-Dimethoxyphenyl (position 3); thio-linked ethyl propanoate (position 6) Not reported
ETHYL 2-(2-[(3-CHLOROBENZYL)SULFANYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)-3-(2-CHLORO-6-FLUOROPHENYL)PROPANOATE [1,2,4]Triazolo[1,5-a]pyrimidine Chlorobenzyl and chloro-fluorophenyl groups Likely enzyme inhibition (e.g., kinases)

Key Observations:

Core Structure Variations: The triazolo-pyridazine core in the target compound differs from triazolothiadiazole () and triazolo-pyrimidine () systems. These variations influence planarity and electronic properties, affecting target binding.

Substituent Effects :

  • The 4-methylbenzamidoethyl group in the target compound enhances lipophilicity compared to the 3,4-dimethoxyphenyl group in –5. Methoxy groups increase polarity, which may reduce CNS penetration but improve solubility .
  • Thioether linkages (e.g., in the target compound and –7) improve metabolic stability over oxygen-based ethers, as seen in I-6473 (), which uses a phenethoxy group .

Synthetic Routes: The target compound likely follows a multi-step synthesis similar to and , involving condensation of ethyl 3-oxo-propanoate derivatives with heterocyclic amines or thiols. Phosphorus oxychloride (POCl₃) is critical for activating carbonyl groups during cyclization .

Physicochemical Properties

  • Molecular Weight and LogP: The target compound (MW ~447.5 g/mol, estimated) is heavier than ’s analog (MW 388.4 g/mol) due to the 4-methylbenzamidoethyl group.
  • Crystal Packing : Triazolothiadiazoles () exhibit C–H⋯π and S⋯N interactions, stabilizing their crystal lattices. The target compound’s pyridazine ring may adopt similar packing motifs, influencing solubility and formulation stability .

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